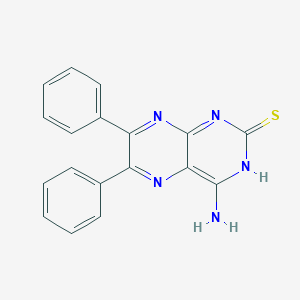
4-amino-6,7-diphenyl-2(1H)-pteridinethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-6,7-diphenyl-2(1H)-pteridinethione, also known as DPT, is a heterocyclic compound that has been extensively studied for its potential applications in various scientific fields. It is a member of the pteridine family, which includes a range of compounds with diverse biological activities. DPT has been found to exhibit a number of interesting properties, including potent antioxidant and anti-inflammatory effects, as well as the ability to inhibit the growth of certain cancer cells. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
- 4-Amino-6,7-diphenyl-2(1H)-pteridinethione is synthesized through the amination of various pteridines using liquid ammonia and potassium permanganate. This process yields good yields of 4-amino compounds, demonstrating its reactivity and potential in chemical syntheses (Śladowska, Meester, & Plas, 1986).
Potential in Antimalarial and Antitumor Applications
- Research exploring new 6,7-disubstituted 2,4-diaminopteridines and 2-amino-4-hydroxypteridines, including derivatives of 4-amino-6,7-diphenyl-2(1H)-pteridinethione, has been conducted for their potential as antimalarial and antitumor agents (Rosowsky, Chaykovsky, Lin, & Modest, 1973).
Mass Spectral Analysis
- Mass spectrometry has been utilized for the structural analysis of substituted pteridines, including 4-amino-6,7-diphenyl-2(1H)-pteridinethione. This analysis aids in confirming structure, purity, and understanding the extent of reduction in these compounds (Williams & Ayling, 1973).
Photodynamic Therapy in Cancer
- A derivative of 4-amino-6,7-diphenyl-2(1H)-pteridinethione has been used in the synthesis of oligodeoxynucleotide conjugates targeting the bcr-abl chimeric gene, which is implicated in chronic myeloid leukemia. This indicates its potential use in photodynamic therapy for targeting cancer at the genetic level (Crean et al., 2004).
Novel Heterocyclic Synthesis
- 4-Amino-6,7-diphenyl-2(1H)-pteridinethione has been studied for its role in synthesizing new heterocyclic compounds. These compounds exhibit diverse biological activities and are important in the development of novel pharmaceuticals and other chemical entities (Gorizdra, 1969).
Propiedades
Número CAS |
14893-05-1 |
|---|---|
Nombre del producto |
4-amino-6,7-diphenyl-2(1H)-pteridinethione |
Fórmula molecular |
C18H13N5S |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
4-amino-6,7-diphenyl-3H-pteridine-2-thione |
InChI |
InChI=1S/C18H13N5S/c19-16-15-17(23-18(24)22-16)21-14(12-9-5-2-6-10-12)13(20-15)11-7-3-1-4-8-11/h1-10H,(H3,19,21,22,23,24) |
Clave InChI |
KVWKYWQHNUYWKX-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=C(N=C3C(=NC(=S)N=C3N2)N)C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(NC(=S)N=C3N=C2C4=CC=CC=C4)N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(NC(=S)N=C3N=C2C4=CC=CC=C4)N |
Otros números CAS |
14893-05-1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



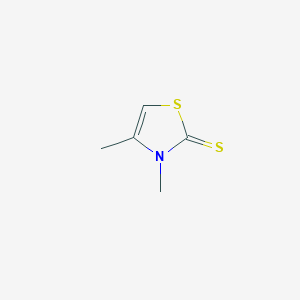
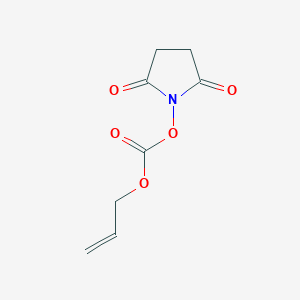
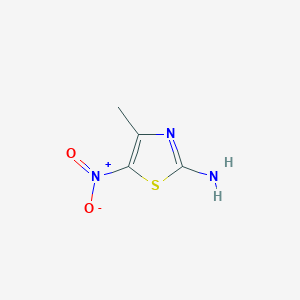

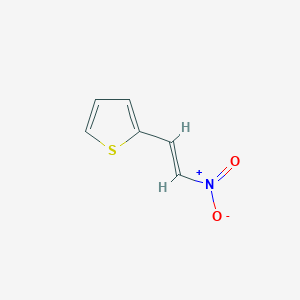
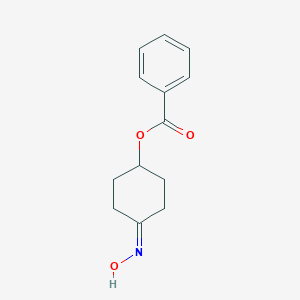

![3,7-Diazatricyclo[4.2.2.22,5]dodeca-9,11-diene-4,8-dione](/img/structure/B189704.png)
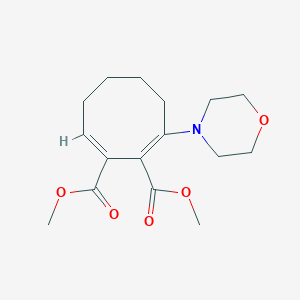
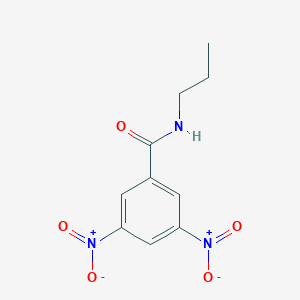
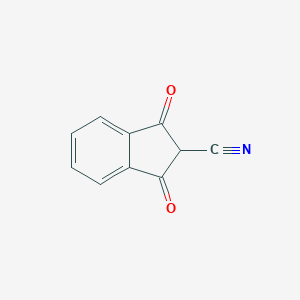
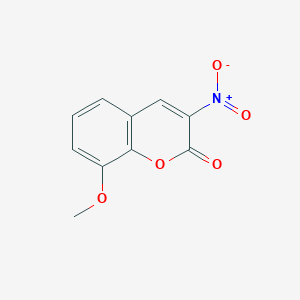
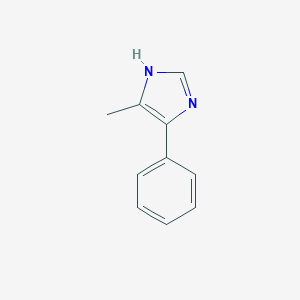
![3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane](/img/structure/B189713.png)